Cas no 1804422-12-5 (3-Cyano-6-(difluoromethyl)-2-nitropyridine-4-carboxaldehyde)

3-Cyano-6-(difluoromethyl)-2-nitropyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 3-Cyano-6-(difluoromethyl)-2-nitropyridine-4-carboxaldehyde
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- インチ: 1S/C8H3F2N3O3/c9-7(10)6-1-4(3-14)5(2-11)8(12-6)13(15)16/h1,3,7H
- InChIKey: UNGSPSVTYKWXCZ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C=O)C(C#N)=C([N+](=O)[O-])N=1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 335
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 99.6
3-Cyano-6-(difluoromethyl)-2-nitropyridine-4-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029040753-1g |
3-Cyano-6-(difluoromethyl)-2-nitropyridine-4-carboxaldehyde |
1804422-12-5 | 97% | 1g |
$1,564.50 | 2022-04-02 |
3-Cyano-6-(difluoromethyl)-2-nitropyridine-4-carboxaldehyde 関連文献
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3-Cyano-6-(difluoromethyl)-2-nitropyridine-4-carboxaldehydeに関する追加情報
3-Cyano-6-(difluoromethyl)-2-nitropyridine-4-carboxaldehyde (CAS No. 1804422-12-5)
The compound 3-Cyano-6-(difluoromethyl)-2-nitropyridine-4-carboxaldehyde (CAS No. 1804422-12-5) is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and structural versatility. The molecule incorporates several functional groups, including a cyano group, a difluoromethyl group, a nitro group, and an aldehyde group, each contributing to its distinct chemical behavior and reactivity.
Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry, particularly in the development of novel drug candidates. The presence of the cyano group in this compound enhances its ability to participate in hydrogen bonding, which is crucial for bioavailability and target binding affinity. Similarly, the difluoromethyl group introduces fluorine atoms, which are known to improve lipophilicity and stability in biological systems. The nitro group adds electron-withdrawing properties, further modulating the electronic environment of the molecule and potentially influencing its pharmacokinetic profile.
One of the most intriguing aspects of this compound is its potential as a precursor for more complex molecules. Researchers have explored its role in multicomponent reactions, where it serves as a versatile building block for constructing bioactive compounds. For instance, the aldehyde group can undergo condensation reactions with amines or other nucleophiles, leading to the formation of imines or related structures. These products have shown promise in enzyme inhibition studies, particularly against key enzymes involved in metabolic pathways.
In addition to its role in drug discovery, this compound has also been investigated for its applications in materials science. The combination of electron-withdrawing groups (such as the nitro and cyano groups) and electron-donating groups (such as the difluoromethyl group) creates a unique balance that could be exploited in designing advanced materials with tailored electronic properties. For example, derivatives of this compound have been proposed for use in organic electronics, where their ability to modulate charge transport properties could be advantageous.
From a synthetic standpoint, the preparation of 3-Cyano-6-(difluoromethyl)-2-nitropyridine-4-carboxaldehyde involves a series of carefully controlled reactions that highlight modern organic synthesis techniques. The introduction of each functional group requires precise conditions to ensure selectivity and yield. For instance, the nitration step typically employs mixed acid conditions (such as concentrated nitric acid and sulfuric acid), while the aldehyde group is introduced via oxidation reactions using agents like CrO3 under specific conditions.
Recent advancements in green chemistry have also influenced the synthesis of this compound. Researchers have explored catalytic methods that reduce waste and improve efficiency, such as using microwave-assisted synthesis or catalytic oxidation techniques. These approaches not only enhance the sustainability of production but also open new avenues for scaling up manufacturing processes if large-scale applications emerge.
Looking ahead, the potential applications of this compound are vast and varied. Its structural complexity makes it an ideal candidate for exploring new chemical space in drug discovery programs targeting diseases such as cancer or neurodegenerative disorders. Additionally, its electronic properties could make it valuable in developing next-generation materials for energy storage devices or sensors.
In conclusion, 3-Cyano-6-(difluoromethyl)-2-nitropyridine-4-carboxaldehyde (CAS No. 1804422-12-5) stands out as a multifaceted compound with significant potential across multiple disciplines. Its unique combination of functional groups positions it as a valuable tool for researchers seeking innovative solutions in medicinal chemistry, materials science, and beyond.
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